molecular formula C21H21N3O4S B2838111 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 460732-67-6

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2838111
CAS No.: 460732-67-6
M. Wt: 411.48
InChI Key: FFUARGDGSULKFV-UHFFFAOYSA-N
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Description

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoline ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage.

  • Preparation of Quinoline Intermediate:

    • Starting material: Aniline derivatives.
    • Reaction: Cyclization with aldehydes or ketones under acidic conditions.
    • Conditions: Reflux in the presence of a catalyst such as sulfuric acid.
  • Preparation of Oxadiazole Intermediate:

    • Starting material: Hydrazides and carboxylic acids.
    • Reaction: Cyclization in the presence of dehydrating agents like phosphorus oxychloride.
    • Conditions: Heating under reflux.
  • Coupling Reaction:

    • Reagents: Quinoline intermediate, oxadiazole intermediate, and a thiolating agent.
    • Conditions: Solvent such as dichloromethane, room temperature to moderate heating.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
    • Conditions: Aqueous or organic solvents, room temperature to moderate heating.
    • Products: Oxidized derivatives with potential changes in the quinoline or oxadiazole rings.
  • Reduction:

    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Solvents like ethanol or tetrahydrofuran, low to moderate temperatures.
    • Products: Reduced derivatives, potentially affecting the sulfanyl group.
  • Substitution:

    • Reagents: Halogenating agents or nucleophiles.
    • Conditions: Solvents like dichloromethane, room temperature.
    • Products: Substituted derivatives with modifications on the aromatic rings.

Scientific Research Applications

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

  • Medicinal Chemistry:

    • Potential use as a pharmacophore in drug design.
    • Investigated for antimicrobial, anticancer, and anti-inflammatory properties.
  • Material Science:

    • Use in the development of organic semiconductors.
    • Potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Biological Studies:

    • Studied for its interactions with biological macromolecules.
    • Potential use as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Binding to Enzymes:

    • Inhibition or activation of specific enzymes.
    • Modulation of enzymatic pathways.
  • Receptor Interaction:

    • Binding to cellular receptors.
    • Alteration of signal transduction pathways.

Comparison with Similar Compounds

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with similar compounds such as:

  • Quinoline Derivatives:

    • Similarities: Presence of the quinoline ring.
    • Differences: Additional functional groups and their effects on biological activity.
  • Oxadiazole Derivatives:

    • Similarities: Presence of the oxadiazole ring.
    • Differences: Variations in substituents and their impact on chemical properties.
  • Sulfanyl-Linked Compounds:

    • Similarities: Sulfanyl linkage between aromatic rings.
    • Differences: Different aromatic systems and their influence on reactivity.

This compound’s unique combination of structural features and functional groups makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-16-10-15(11-17(12-16)27-2)20-22-23-21(28-20)29-13-19(25)24-9-5-7-14-6-3-4-8-18(14)24/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUARGDGSULKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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